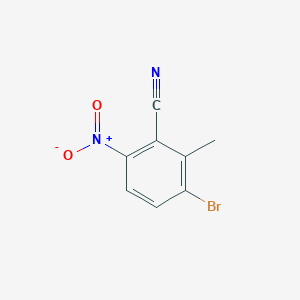
3-Bromo-2-methyl-6-nitrobenzonitrile
Overview
Description
3-Bromo-2-methyl-6-nitrobenzonitrile is an aromatic compound with the molecular formula C8H5BrN2O2 It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzene ring, along with a nitrile functional group
Preparation Methods
The synthesis of 3-Bromo-2-methyl-6-nitrobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2-methylbenzonitrile followed by nitration. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The nitration step involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group onto the aromatic ring .
Chemical Reactions Analysis
3-Bromo-2-methyl-6-nitrobenzonitrile undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in further substitution reactions where the bromine, methyl, or nitro groups can direct incoming electrophiles to specific positions on the benzene ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Suzuki-Miyaura Coupling: The bromine atom can be replaced by various substituents through palladium-catalyzed cross-coupling reactions with boronic acids.
Scientific Research Applications
3-Bromo-2-methyl-6-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-nitrobenzonitrile in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring towards further substitution, while the bromine and methyl groups can direct electrophiles to ortho and para positions. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
3-Bromo-2-methyl-6-nitrobenzonitrile can be compared with other similar compounds such as:
3-Bromo-2-nitrobenzonitrile: Lacks the methyl group, which affects its reactivity and the positions of further substitutions.
2-Bromo-3-methylbenzonitrile: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
4-Bromo-3-nitrobenzonitrile: The position of the nitro group changes the electronic distribution on the benzene ring, influencing its reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.
Properties
IUPAC Name |
3-bromo-2-methyl-6-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKPIWUWBZGUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281214 | |
| Record name | Benzonitrile, 3-bromo-2-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110127-08-7 | |
| Record name | Benzonitrile, 3-bromo-2-methyl-6-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110127-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3-bromo-2-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212363.png)


![Pyrazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B3212390.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3212405.png)
![5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3212413.png)
![Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3212416.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212428.png)

![4-[Bis(4-aminophenyl)methyl]phenol](/img/structure/B3212454.png)


![Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate](/img/structure/B3212479.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212483.png)
